N-(5-bromo-2-hydroxyphenyl)acetamide

Product Introduction

N-(5-bromo-2-hydroxyphenyl)acetamide belongs to the class of organic compounds known as acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine group. Specifically, this compound features a bromo and hydroxy substitution on the phenyl ring. It can be classified as a halogenated aromatic amide, which may exhibit interesting biological activities due to the presence of the bromo and hydroxy groups.

The synthesis of N-(5-bromo-2-hydroxyphenyl)acetamide can be achieved through several methods, primarily focusing on the bromination of 2-hydroxyacetophenone followed by acylation. One effective method involves:

- Bromination: The starting material, 2-hydroxyacetophenone, is treated with bromine or N-bromosuccinimide in an organic solvent to introduce the bromo group at the 5-position of the phenyl ring.

- Acetylation: The resulting 5-bromo-2-hydroxyacetophenone is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield N-(5-bromo-2-hydroxyphenyl)acetamide.

The reaction conditions typically include:

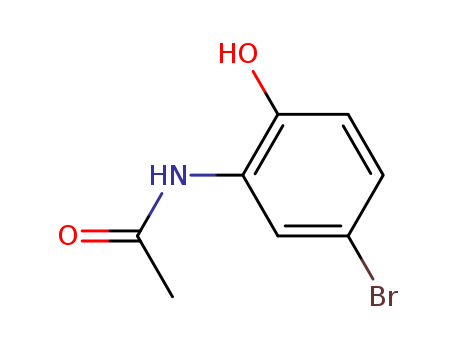

The molecular formula for N-(5-bromo-2-hydroxyphenyl)acetamide is C9H10BrNO2. Its structure includes:

- A phenyl ring substituted at the 5-position with a bromine atom.

- A hydroxyl group (-OH) at the 2-position relative to the acetamide group.

- An acetamide functional group (-NHCOCH3).

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its electronic properties and potential interactions with biological targets.

N-(5-bromo-2-hydroxyphenyl)acetamide can participate in various chemical reactions:

- Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

- Hydrolysis: In aqueous conditions, it may hydrolyze to form 5-bromo-2-hydroxyphenol and acetic acid.

- Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, leading to more complex structures.

The mechanism of action for N-(5-bromo-2-hydroxyphenyl)acetamide is not fully elucidated but may involve:

- Antioxidant Activity: The hydroxyl group could contribute to scavenging free radicals.

- Inhibition of Enzymatic Activity: The compound may interact with specific enzymes or receptors due to its structural features, potentially inhibiting their activity.

Research into its biological effects suggests that it may have applications in medicinal chemistry, particularly in developing compounds with anti-inflammatory or anticancer properties.

Key physical and chemical properties include:

- Molecular Weight: Approximately 244.08 g/mol.

- Melting Point: Typically reported around 140–145 °C.

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

- Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

N-(5-bromo-2-hydroxyphenyl)acetamide has several scientific applications:

- Pharmaceutical Development: Due to its potential biological activities, it is a candidate for further development into therapeutic agents.

- Material Science: Its unique molecular structure makes it suitable for studies on non-linear optical properties and other advanced materials.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Structural Definition and IUPAC Nomenclature

N-(5-Bromo-2-hydroxyphenyl)acetamide (CAS No. 107986-49-2) possesses the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.059 g/mol. Its IUPAC name systematically describes the core benzene ring substituted at the 1-position by an acetamido group (-NHCOCH₃) and at the 5-position by a bromine atom, with a phenolic hydroxyl group (-OH) at the ortho (2-) position relative to the acetamido group [1]. This arrangement creates intramolecular hydrogen-bonding potential between the carbonyl oxygen and the phenolic proton. The compound's structure is depicted as:

Structural diagram of N-(5-bromo-2-hydroxyphenyl)acetamide [1]

The bromine atom, being ortho to the hydroxyl group and para to the acetamido group, exerts significant electronic effects on the ring system. This substitution pattern differentiates it from positional isomers such as N-(2-bromo-4-hydroxyphenyl)acetamide (CAS 97868-28-5) and N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide (CID 235991), where substituent positions alter electronic distribution and reactivity [3] [7]. The compound exhibits a calculated exact mass of 228.974 g/mol and topological polar surface area (PSA) of 52.82 Ų, indicating moderate polarity [1]. Its logP value of 2.76 suggests balanced lipophilicity, suitable for intermediate applications in synthetic organic chemistry.

Table 1: Positional Isomers of Brominated Hydroxyphenyl Acetamides

| Compound Name | CAS Number | Substituent Pattern | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(5-Bromo-2-hydroxyphenyl)acetamide | 107986-49-2 | Br: C5; OH: C2; AcNH: C1 | 230.059 |

| N-(2-Bromo-4-hydroxyphenyl)acetamide | 97868-28-5 | Br: C2; OH: C4; AcNH: C1 | 230.06 |

| N-[2-(2-Bromo-5-methoxyphenyl)ethyl]acetamide | 12626088 (CID) | Br: C2; OCH₃: C5; AcNH: side chain | 272.14 (C₁₁H₁₄BrNO₂) |

| N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 235991 (CID) | Br: C5; OCH₃: C4; NO₂: C2; AcNH: C1 | 273.08 (C₉H₉BrN₂O₄) |

Historical Development and Discovery

The emergence of N-(5-bromo-2-hydroxyphenyl)acetamide parallels advancements in brominated aromatic chemistry during the late 20th century. Bromophenol derivatives gained prominence as versatile intermediates following breakthroughs in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The compound's specific recognition coincided with the growing pharmaceutical demand for halogenated aniline derivatives, where bromine serves as a synthetic handle for further structural elaboration [1]. Commercial availability of this specialty chemical expanded significantly after 2010, with suppliers like Career Henan Chemical Co establishing synthesis and scale-up capabilities by 2014 [1].

Industrial production routes typically involve bromination of precursor acetamides or acetylation of commercially available brominated anilines. The compound's synthesis represents a refinement in regioselective bromination techniques, where protecting group strategies ensure correct substituent positioning. Its initial applications leveraged the bromine atom for transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck reactions) in pharmaceutical intermediate synthesis. The establishment of dedicated production facilities with capacities exceeding 200 kg/week reflects its industrial adoption as a building block for complex molecules [1].

Role in Modern Organic and Medicinal Chemistry

In contemporary synthetic chemistry, N-(5-bromo-2-hydroxyphenyl)acetamide functions primarily as a multifunctional intermediate enabling diverse molecular transformations. Its three functional groups (–Br, –OH, –NHCOCH₃) exhibit orthogonal reactivity: the bromine participates in metal-catalyzed cross-couplings, the acetamido group provides stability or directs electrophilic substitution, and the phenolic hydroxyl enables O-alkylation or chelation. This versatility supports its application in synthesizing pharmaceuticals, agrochemicals, and functional materials [1].

The compound's significance extends to medicinal chemistry research, where it serves as a precursor to biologically active molecules. While not pharmaceutically active itself, its structure enables access to compounds with potential therapeutic applications. The bromine atom facilitates rapid diversification through palladium-catalyzed reactions, allowing efficient generation of structure-activity relationship (SAR) libraries. Current industrial applications include:

- Complex Intermediate Synthesis: High-purity material (85–99.8%) is supplied for custom synthesis projects requiring regioselectively brominated scaffolds [1].

- Process Chemistry: Scalable production (200 kg/week) supports route development for drug candidates, particularly those containing brominated aromatic systems [1].

- Global Supply Chains: Suppliers export this compound to research centers in Europe (France, Poland, Czech Republic, Ukraine, Spain, Switzerland), indicating its importance in multinational pharmaceutical development [1].

Table 2: Key Commercial and Physicochemical Properties

| Property | Specification | Application Relevance |

|---|---|---|

| Purity Range | 85.0–99.8% | Determines suitability for specific reactions |

| Production Capacity | 200 kg/week | Supports large-scale pharmaceutical R&D |

| Storage Conditions | Dry, cool environment | Maintains stability of phenolic compound |

| Shipping Forms | Foil aluminum bag/vacuum packing | Prevents degradation during transport |

| Global Distribution | Europe, Americas, Asia-Pacific | Availability for international research |

The compound's structural features contribute to its utility: the bromine atom facilitates palladium-mediated coupling reactions, enabling C–C bond formation with boronic acids (Suzuki coupling), alkenes (Heck reaction), or alkynes (Sonogashira coupling). Simultaneously, the phenolic hydroxyl can be functionalized through alkylation or acylation without affecting the bromine, providing avenues for molecular diversification. This bifunctional reactivity profile makes it a strategic starting material for synthesizing complex heterocyclic systems and functionalized biaryl compounds prevalent in modern drug discovery pipelines [1].

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

Canonical SMILES

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

Lactoferricin B

CAS No.: 146897-68-9

Hippuryl-histidyl-leucine

CAS No.: 31373-65-6

Neopentane

CAS No.: 463-82-1

Ambrettolic acid

CAS No.:

2-(1H-Imidazol-1-yl)ethyl methacrylate

CAS No.: 62037-81-4